molecular formula C24H16N2O5 B10970586 N,2-bis(1,3-benzodioxol-5-yl)quinoline-4-carboxamide

N,2-bis(1,3-benzodioxol-5-yl)quinoline-4-carboxamide

Cat. No.: B10970586
M. Wt: 412.4 g/mol
InChI Key: ZKTNKQFPIHJHCP-UHFFFAOYSA-N
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Description

N,2-bis(1,3-benzodioxol-5-yl)quinoline-4-carboxamide: is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities, including antimalarial, antitumor, antibacterial, and antioxidant properties . This compound is particularly interesting due to its unique structure, which combines the quinoline nucleus with benzodioxole moieties, potentially enhancing its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of N,2-bis(1,3-benzodioxol-5-yl)quinoline-4-carboxamide typically involves a multi-step process. One common method includes the following steps :

    Formation of Quinoline-3-carboxylic Acid: The process begins with the synthesis of quinoline-3-carboxylic acid.

    Conversion to Quinoline-3-carboxamide: The quinoline-3-carboxylic acid is then converted to quinoline-3-carboxamide using thionyl chloride (SOCl₂) and 4-aminoacetophenone.

    Claisen–Schmidt Condensation: The final step involves a Claisen–Schmidt condensation reaction between the intermediate compound and piperonal using potassium hydroxide (KOH) solution as a catalyst in ethanol, under ultrasonic irradiation.

Industrial Production Methods:

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moieties.

    Reduction: Reduction reactions can occur at the quinoline nucleus.

    Substitution: The compound can participate in substitution reactions, especially at the carboxamide group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Substitution reactions often use reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline-4-carboxylic acid derivatives, while reduction could produce quinoline-4-carboxamide derivatives with altered functional groups.

Scientific Research Applications

Chemistry:

N,2-bis(1,3-benzodioxol-5-yl)quinoline-4-carboxamide is used in the synthesis of various heterocyclic compounds and as a building block for more complex molecules .

Biology and Medicine:

The compound has shown potential in anticancer research. Studies have indicated its ability to inhibit the growth of certain cancer cell lines, making it a candidate for further drug development .

Industry:

In the industrial sector, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The exact mechanism of action of N,2-bis(1,3-benzodioxol-5-yl)quinoline-4-carboxamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors involved in cellular processes . The compound may exert its effects by modulating the activity of these targets, leading to changes in cell behavior and function.

Comparison with Similar Compounds

Uniqueness:

N,2-bis(1,3-benzodioxol-5-yl)quinoline-4-carboxamide stands out due to its unique combination of the quinoline nucleus and benzodioxole moieties. This structural feature may enhance its biological activity and make it a valuable compound for further research and development .

Properties

Molecular Formula

C24H16N2O5

Molecular Weight

412.4 g/mol

IUPAC Name

N,2-bis(1,3-benzodioxol-5-yl)quinoline-4-carboxamide

InChI

InChI=1S/C24H16N2O5/c27-24(25-15-6-8-21-23(10-15)31-13-29-21)17-11-19(26-18-4-2-1-3-16(17)18)14-5-7-20-22(9-14)30-12-28-20/h1-11H,12-13H2,(H,25,27)

InChI Key

ZKTNKQFPIHJHCP-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NC4=CC=CC=C4C(=C3)C(=O)NC5=CC6=C(C=C5)OCO6

Origin of Product

United States

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